Dipotassium;benzene-1,2-disulfonate
CAS No.:
Cat. No.: VC13340865
Molecular Formula: C6H4K2O6S2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4K2O6S2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | dipotassium;benzene-1,2-disulfonate |
| Standard InChI | InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
| Standard InChI Key | WUERIJJOLNKVMO-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Dipotassium benzene-1,2-disulfonate is systematically named dipotassium;benzene-1,2-disulfonate under IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5710-54-3 | |
| Molecular Formula | C₆H₄K₂O₆S₂ | |
| Molecular Weight | 314.42 g/mol | |
| SMILES Notation | [K+].[K+].C1=CC=CC(=C1S([O-])(=O)=O)S([O-])(=O)=O |
The compound’s structure features a benzene ring with sulfonate (-SO₃⁻) groups at adjacent positions, balanced by potassium ions. X-ray crystallography confirms a planar aromatic system with sulfonate oxygen atoms participating in ionic interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Sulfonation of Benzene: Benzene reacts with concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) at 150–200°C. This step introduces sulfonate groups via electrophilic aromatic substitution .
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Neutralization: The resulting benzene-1,2-disulfonic acid is treated with potassium hydroxide (KOH) to form the dipotassium salt.
Reaction Mechanism:
Industrial-Scale Optimization
A patented distillation process enhances yield and purity :
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Vacuum Distillation: The reaction mixture is distilled under reduced pressure (5–30 mm Hg) to separate byproducts like benzene monosulfonic acid and excess sulfuric acid.
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Catalyst Recycling: Alkali metal sulfates (e.g., K₂SO₄) and potassium benzene monosulfonate are reintroduced to subsequent batches, reducing waste and improving efficiency .
Table 1: Comparison of Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 150–200°C | 150–270°C |
| Pressure | Ambient | 5–30 mm Hg |
| Catalyst | None | K₂SO₄ + K-benzene monosulfonate |
| Yield | 70–85% | 90–95% |
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in water (≥200 g/L at 25°C) due to its ionic sulfonate groups. It remains stable under ambient conditions but decomposes above 300°C, releasing sulfur oxides.
Reactivity
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Electrophilic Substitution: The benzene ring undergoes nitration or halogenation at the 4-position, guided by the meta-directing sulfonate groups.
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Coordination Chemistry: Potassium ions interact with crown ethers and other macrocyclic ligands, enabling applications in supramolecular chemistry .
Industrial and Scientific Applications
Dye and Pigment Manufacturing
Dipotassium benzene-1,2-disulfonate acts as a dispersing agent in azo dye synthesis, improving color uniformity and solubility.
Biological Research
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Buffer Systems: The compound stabilizes pH in biochemical assays (pH 6–8) via its sulfonate groups’ buffering capacity.
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Protein Studies: It disrupts hydrophobic interactions in protein folding analyses, aiding structural studies.
Table 2: Key Applications
| Application | Mechanism | Example Use Case |
|---|---|---|
| Detergent Formulations | Enhances solubility of nonpolar stains | Laundry detergents |
| Electroplating | Improves electrolyte conductivity | Copper electrodeposition |
| Analytical Chemistry | Ion-pairing reagent for HPLC | Separation of carboxylic acids |
Comparative Analysis with Analogues
Table 3: Comparison with Sodium Benzene-1,3-Disulfonate
| Property | Dipotassium Benzene-1,2-Disulfonate | Sodium Benzene-1,3-Disulfonate |
|---|---|---|
| Water Solubility | 200 g/L | 150 g/L |
| Thermal Stability | Decomposes at 300°C | Decomposes at 280°C |
| Reactivity in EAS | Meta-directing | Para-directing |
The 1,2-disulfonation pattern confers distinct electronic effects, making the dipotassium salt more reactive in substitution reactions than its 1,3-isomer.
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